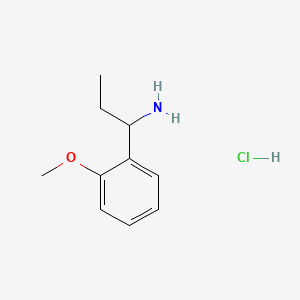

1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Description

The exact mass of the compound 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is 201.0920418 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Methoxyphenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-9(11)8-6-4-5-7-10(8)12-2;/h4-7,9H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHPGHAPKCHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725481 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101290-65-7, 1987286-74-7 | |

| Record name | 1-(2-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract: This whitepaper provides a detailed technical guide for the synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride, a key intermediate in various fields of chemical research. The primary focus is on the robust and widely applicable method of reductive amination starting from 2-methoxypropiophenone. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses methods for purification and characterization. Authored for researchers and drug development professionals, this document emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction

1-(2-Methoxyphenyl)propan-1-amine is a primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of the methoxy group at the ortho position of the phenyl ring influences its chemical reactivity and potential biological activity in derivative compounds. The hydrochloride salt form is typically preferred due to its increased stability, crystallinity, and solubility in aqueous media, which facilitates handling, purification, and formulation.

This guide will focus on the most common and efficient synthetic route: the reductive amination of 2-methoxypropiophenone. This method is favored for its high yields and operational simplicity.[1]

Strategic Overview: Retrosynthetic Analysis & Workflow

A logical retrosynthetic analysis of the target molecule suggests that the primary amine can be installed via the reduction of an imine or a related C=N bond. This imine is readily formed from the condensation of a ketone (2-methoxypropiophenone) and an ammonia source. The ketone precursor itself can be synthesized via Friedel-Crafts acylation of anisole.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for the target compound.

Synthesis of the Precursor: 2-Methoxypropiophenone

The starting ketone, 2-methoxypropiophenone, is most conveniently prepared via the Friedel-Crafts acylation of anisole with propionyl chloride or propionic anhydride. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2]

Causality: The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing activator for electrophilic aromatic substitution. While the para-isomer (4-methoxypropiophenone) is also formed and is often the major product, the ortho-isomer can be separated via column chromatography or distillation.[3] The choice of solvent and reaction temperature can influence the ortho/para product ratio.

Experimental Protocol: Friedel-Crafts Acylation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Anisole | 108.14 | 54.1 g (54.5 mL) | 0.50 |

| Propionyl Chloride | 92.52 | 48.6 g (44.0 mL) | 0.525 |

| Aluminum Chloride (anhydrous) | 133.34 | 73.3 g | 0.55 |

| Dichloromethane (DCM, anhydrous) | - | 500 mL | - |

| Hydrochloric Acid (conc.) | - | 150 mL | - |

| Ice | - | 500 g | - |

Procedure:

-

To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane and aluminum chloride.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add propionyl chloride to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add anisole dropwise from the dropping funnel over 1 hour, ensuring the temperature remains between 0-5 °C.

-

Once the anisole addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of DCM.

-

Combine the organic layers and wash with 1 M NaOH solution, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude oil containing a mixture of 2- and 4-methoxypropiophenone is purified by vacuum distillation or column chromatography to isolate the desired ortho-isomer.

Primary Synthesis: Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[4] The process involves two key steps that occur in situ: the formation of an imine intermediate from the ketone and an amine source, followed by the reduction of this imine to the target amine.[5]

For the synthesis of a primary amine, an ammonia source such as ammonium acetate or aqueous ammonia is used. A reducing agent, typically sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), is employed to reduce the imine.[6]

Mechanism: The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 2-methoxypropiophenone, followed by dehydration to form an iminium ion. A hydride donor (from the reducing agent) then attacks the electrophilic carbon of the iminium ion to yield the final primary amine.

Caption: Simplified mechanism of reductive amination.

Experimental Protocol: Reductive Amination

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxypropiophenone | 164.20 | 16.4 g | 0.10 |

| Ammonium Acetate | 77.08 | 57.8 g | 0.75 |

| Sodium Borohydride (NaBH₄) | 37.83 | 5.7 g | 0.15 |

| Methanol | - | 250 mL | - |

| Dichloromethane (DCM) | - | 300 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-methoxypropiophenone and ammonium acetate in methanol.

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Add sodium borohydride in small portions over a period of 1 hour. Causality: The portion-wise addition is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by carefully adding 100 mL of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with three 100 mL portions of dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude free-base amine as an oil.

Formation of the Hydrochloride Salt

The final step is the conversion of the free-base amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt is often a crystalline solid that can be easily purified by recrystallization.[7]

Experimental Protocol: Salt Formation

-

Dissolve the crude 1-(2-methoxyphenyl)propan-1-amine in 150 mL of diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of concentrated HCl in isopropanol (or bubble HCl gas through the solution) until the solution becomes acidic (test with pH paper).

-

A white precipitate of the hydrochloride salt will form.

-

Stir the suspension for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether.

-

The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Dry the purified crystals under vacuum to obtain 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

Alternative Synthetic Route: The Leuckart-Wallach Reaction

An alternative pathway for this transformation is the Leuckart-Wallach reaction.[8] This reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[9][10]

Principle: The ketone is heated with ammonium formate. The reaction proceeds through a formylated amine intermediate, which is then hydrolyzed (typically with acid) to yield the primary amine.[11]

Considerations: This method often requires high reaction temperatures (>160 °C) and can sometimes result in the formation of byproducts.[9] However, it avoids the use of metal hydride reducing agents and is a classic, one-pot procedure for reductive amination.[12]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point indicates high purity. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the methine proton adjacent to the nitrogen, the methylene protons, and the terminal methyl group. |

| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base (m/z = 165.23).[13] |

| FT-IR | Characteristic stretches for N-H (amine), C-H (aliphatic and aromatic), and C-O (ether) bonds should be present. |

Safety and Handling

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. Propionyl chloride is a lachrymator. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Reductive Amination: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care away from ignition sources.

-

General: All solvents are flammable. Handle hydrochloric acid with extreme care as it is highly corrosive.

Conclusion

The synthesis of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is reliably achieved through a two-stage process involving the Friedel-Crafts acylation of anisole followed by the reductive amination of the resulting ketone. This guide provides a detailed, scientifically-grounded protocol that explains the rationale behind each step, ensuring that researchers can not only replicate the synthesis but also adapt it as needed. Proper purification and analytical characterization are essential to guarantee the quality of the final product for its intended applications.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Kumbhar, A. S., et al. (1998). Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. Research on Chemical Intermediates, 24(7), 771-778. Retrieved from [Link]

-

PrepChem. (2017). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

-

Chen, J., et al. (2007). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the Chinese Chemical Society, 54(4), 1017-1021. Retrieved from [Link]

- Google Patents. (2016). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]

-

European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Retrieved from [Link]

-

Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 223-247. Retrieved from [Link]

-

ResearchGate. (n.d.). Leuckart–Wallach Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Vedantu. (n.d.). How is anisole converted into 2Methoxy toluene class 11 chemistry CBSE. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]

-

Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

- Google Patents. (2013). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methoxy-1-(4-methoxyphenyl)-N-methylpropan-2-amine - Optional[13C NMR]. Retrieved from [Link]

- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. How is anisole converted into 2Methoxy toluene class 11 chemistry CBSE [vedantu.com]

- 3. prepchem.com [prepchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action and Experimental Validation of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a phenethylamine derivative for which the mechanism of action has not been empirically determined in public-domain literature. Based on a rigorous structural analysis and comparison with well-characterized pharmacological analogs, this guide postulates its primary mechanism of action. The core structure, a propan-1-amine backbone, is a classic pharmacophore for ligands of monoamine transporters. The presence of a 2-methoxy group on the phenyl ring suggests specific interactions with adrenergic and serotonergic systems.

We hypothesize that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride functions primarily as an indirect sympathomimetic agent , acting as a releasing agent and/or reuptake inhibitor at norepinephrine (NET) and dopamine (DAT) transporters. This action is predicted to increase synaptic concentrations of catecholamines, leading to psychostimulant effects. A secondary mechanism, involving direct interaction with β-adrenergic and serotonin 5-HT₂ subtype receptors, may modulate its primary effects. This guide provides a comprehensive, multi-phase experimental workflow to systematically test these hypotheses, from in-vitro transporter functional assays to in-vivo neurochemical and behavioral studies.

Introduction

The field of neuropharmacology is continuously exploring the structure-activity relationships (SAR) that define how small molecules interact with neuronal targets. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride belongs to the broad class of phenethylamines, which includes a wide range of endogenous neurotransmitters, therapeutic agents, and research chemicals. Its structure is notably similar to known psychostimulants and sympathomimetic amines. Specifically, it is a positional isomer of the known β-adrenergic agonist Methoxyphenamine[1][2]. Despite its availability as a research chemical, a significant knowledge gap exists regarding its pharmacological profile and mechanism of action.

This technical guide aims to deconstruct the molecule's structure to postulate a likely mechanism of action based on established SAR principles from the study of synthetic cathinones and other substituted phenethylamines[3][4]. Furthermore, it provides a detailed, field-proven framework for the experimental validation of these postulates, designed for drug development and neuroscience research settings.

Caption: Chemical structure and key pharmacophoric elements of the title compound.

Physicochemical Properties and Structural Deconstruction

A molecule's biological activity is intrinsically linked to its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO • HCl |

| Molecular Weight | 201.70 g/mol |

| Core Structure | Phenethylamine |

| Key Substituents | α-ethyl, 2-methoxy |

| Predicted Lipophilicity (XLogP3) | 2.1[5] |

Structural Analysis:

-

Phenethylamine Core: The foundational backbone is shared with neurotransmitters like dopamine and norepinephrine, as well as a vast class of stimulants like amphetamine. This core strongly predicts interaction with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[6].

-

α-Ethyl Group: The ethyl group at the alpha position relative to the amine creates a propanamine structure. In related synthetic cathinones, the size of this α-substituent can influence whether the compound acts as a transporter substrate (releasing agent) or a blocker (reuptake inhibitor)[3][4].

-

Ortho-Methoxy (2-OCH₃) Group: The position of substituents on the aromatic ring is a critical determinant of MAT selectivity and direct receptor affinity.

-

In some phenethylamine series, a methoxy group can reduce activity at DAT[7].

-

Conversely, methoxy groups are known to confer affinity for serotonin receptors, particularly the 5-HT₂ family, which is a hallmark of psychedelic phenethylamines[8][9].

-

The closely related drug Methoxyphenamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine ) is a known β-adrenergic agonist and norepinephrine releasing agent, strongly implicating the 2-methoxy-phenylpropylamine scaffold in adrenergic activity[1][2].

-

Postulated Mechanisms of Action

Based on the structural analysis, a multi-faceted mechanism of action is proposed.

Primary Hypothesis: Indirect Sympathomimetic Action

The primary mechanism is likely centered on the modulation of catecholamine neurotransmission via interactions with DAT and NET. The phenethylamine core suggests the compound will bind to these transporters. The key question is whether it functions as a reuptake inhibitor (like cocaine) or a substrate-releasing agent (like amphetamine). Given the activity of structurally similar compounds, a role as a releasing agent is highly probable[1][10]. This would lead to a non-vesicular, transporter-mediated efflux of dopamine and norepinephrine from the presynaptic terminal into the synapse, significantly increasing neurotransmitter levels.

Caption: Postulated mechanism of monoamine release at the presynaptic terminal.

Secondary Hypothesis: Direct Receptor Modulation

In addition to transporter-mediated effects, direct receptor binding could significantly shape the compound's pharmacological profile.

-

Adrenergic Receptor Agonism: The structural relationship to Methoxyphenamine strongly suggests potential agonist activity at β-adrenergic receptors[1][2]. This would contribute to peripheral sympathomimetic effects (e.g., increased heart rate, bronchodilation) and could also modulate central nervous system activity.

-

Serotonin Receptor Interaction: The 2-methoxy group is a key feature in many 5-HT₂A receptor agonists[9]. While the overall structure may not confer high-potency psychedelic activity, affinity for 5-HT₂A or 5-HT₂C receptors could modulate the dopaminergic and noradrenergic effects, potentially influencing aspects like mood, perception, and abuse liability[11].

Proposed Experimental Validation Workflow

A systematic, multi-phase approach is required to empirically test these hypotheses. This workflow progresses from high-throughput in-vitro assays to more complex in-vivo models.

Caption: High-level experimental workflow for mechanistic validation.

Phase 1: In Vitro Characterization

Protocol 1: Monoamine Transporter Interaction Assays

-

Objective: To quantify the affinity and functional activity of the compound at human DAT, NET, and SERT.

-

Methodology:

-

Cell Culture: Maintain HEK293 cell lines stably expressing human DAT, NET, or SERT in appropriate media.

-

Binding Assays:

-

Prepare cell membrane homogenates from each cell line.

-

Perform competitive radioligand binding assays using selective radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Incubate membranes with a fixed concentration of radioligand and increasing concentrations of the test compound.

-

Separate bound and free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC₅₀ values using the Cheng-Prusoff equation.

-

-

Uptake Inhibition Assays:

-

Plate cells in 96-well plates.

-

Pre-incubate cells with increasing concentrations of the test compound.

-

Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

After a short incubation, terminate uptake by washing with ice-cold buffer.

-

Lyse the cells and measure intracellular radioactivity.

-

Calculate the IC₅₀ for uptake inhibition.

-

-

Neurotransmitter Release Assays:

-

Pre-load cells or rat brain synaptosomes with a radiolabeled substrate.

-

After washing, expose the cells/synaptosomes to increasing concentrations of the test compound.

-

Measure the amount of radioactivity released into the supernatant.

-

Calculate the EC₅₀ for release to determine if the compound is a substrate.

-

-

-

Anticipated Data Output:

| Assay Type | Parameter | Transporter | Expected Outcome |

| Binding | Ki (nM) | DAT, NET | High to moderate affinity (<500 nM) |

| SERT | Lower affinity (>1000 nM) | ||

| Uptake Inhibition | IC₅₀ (nM) | DAT, NET | Potent inhibition, correlated with binding affinity |

| Release | EC₅₀ (nM) | DAT, NET | Potent release, confirming substrate activity |

Protocol 2: Receptor Binding Panel

-

Objective: To identify direct receptor interactions and assess selectivity.

-

Methodology:

-

Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyPanel44 or similar).

-

The primary screen should be conducted at a high concentration (e.g., 10 µM) to identify any significant binding (>50% inhibition).

-

Focus on key targets including:

-

Adrenergic: α₁, α₂, β₁, β₂, β₃

-

Serotonergic: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ʙ, 5-HT₂ᴄ

-

Dopaminergic: D₁ through D₅

-

-

For any primary "hits," perform follow-up concentration-response curves to determine Ki values.

-

Phase 2: In Vivo Pharmacodynamic & Pharmacokinetic Studies

Protocol 3: Assessment of Psychostimulant Effects (Rodent Model)

-

Objective: To determine if the compound produces stimulant-like behavioral effects in vivo.

-

Methodology:

-

Acclimate male C57BL/6 mice or Sprague-Dawley rats to open-field arenas equipped with infrared beam-break systems.

-

Administer various doses of the compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.

-

Immediately place the animal in the arena and record locomotor activity (e.g., distance traveled, rearing counts) for 60-120 minutes.

-

Analyze the data to generate a dose-response curve for locomotor activity. A significant increase indicates a psychostimulant effect.

-

Protocol 4: In Vivo Neurochemistry via Microdialysis

-

Objective: To directly measure changes in extracellular neurotransmitter levels in the brain following drug administration.

-

Methodology:

-

Surgically implant a microdialysis guide cannula into a target brain region of an anesthetized rat (e.g., the nucleus accumbens or prefrontal cortex).

-

After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples every 20 minutes.

-

Administer a behaviorally active dose of the compound and continue collecting samples.

-

Analyze dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC with electrochemical detection.

-

Express results as a percentage change from baseline. This will directly validate the in vitro transporter findings.

-

Integrated Mechanistic Conclusion

The power of this workflow lies in the integration of data across different experimental levels.

-

Scenario A (Hypothesis Confirmed): The compound shows potent Ki and IC₅₀ values at NET and DAT, demonstrates robust substrate-releasing activity in vitro, causes a significant elevation of extracellular dopamine and norepinephrine in microdialysis experiments, and produces a dose-dependent increase in locomotor activity. This would provide overwhelming evidence for a primary mechanism as a catecholamine releasing agent.

-

Scenario B (Hybrid Activity): The compound acts as a releaser at NET but a reuptake inhibitor at DAT. This "hybrid" profile is seen with some synthetic cathinones and would be revealed by comparing uptake and release assay results[11].

-

Scenario C (Receptor Modulation): In addition to the transporter effects in Scenario A, the receptor screen reveals high affinity for the β₂-adrenergic and 5-HT₂ₐ receptors. This would indicate a more complex mechanism where the primary stimulant effects are modulated by direct adrenergic and serotonergic receptor agonism, potentially altering the qualitative feel and side-effect profile of the compound.

Conclusion

While definitive data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride is currently lacking, a robust mechanistic hypothesis can be constructed from established structure-activity relationship principles. The evidence strongly suggests a primary role as a norepinephrine and dopamine releasing agent, characteristic of a classical psychostimulant. The 2-methoxy group is a critical feature that may introduce additional direct interactions with adrenergic and serotonergic receptors, creating a unique pharmacological profile. The proposed experimental workflow provides a clear, logical, and comprehensive path to empirically validate this hypothesis, transforming this uncharacterized molecule into a well-understood pharmacological tool.

References

-

Glennon, R. A., & Dukat, M. (2015). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

-

López-Arnau, R., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

-

López-Arnau, R., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. [Link]

-

Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. NIDA Research Monograph. [Link]

-

Martínez-Clemente, J., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science. [Link]

-

Kim, D., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]

-

Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]

-

Lee, E., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem Compound Database. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-phenyl-propylamine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride?. Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Methoxyphenamine Hydrochloride. PubChem Compound Database. [Link]

-

Durden, D. A., et al. (2000). Metabolism and pharmacokinetics, in the rat, of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a new potent monoamine oxidase inhibitor and antiapoptotic agent. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]

- 2. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 7432381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

Topic: 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride and Its Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-methoxyphenyl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The strategic placement of the methoxy group at the ortho position of the phenyl ring imparts distinct conformational and electronic properties that drive interactions with a variety of biological targets. This guide provides a comprehensive technical overview of this chemical class, from foundational synthetic strategies and detailed experimental protocols to an analysis of structure-activity relationships (SAR) and known pharmacological applications. By synthesizing technical data with field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this scaffold in their discovery programs.

The Core Scaffold: Structural and Physicochemical Rationale

The 1-(2-methoxyphenyl)propan-1-amine moiety is a phenethylamine derivative characterized by an aromatic ring and an aliphatic amine side chain.[1] Its significance in medicinal chemistry stems from several key features:

-

Ortho-Methoxy Group: Unlike its meta- or para-isomers, the 2-methoxy group introduces significant steric influence. This can lock the side chain into a preferred conformation, reducing the entropic penalty upon binding to a biological target. Electronically, the methoxy group is an electron-donating group, which can modulate the pKa of the amine and influence aromatic interactions like π-π stacking or cation-π interactions.

-

Propan-1-amine Side Chain: This three-carbon chain provides a flexible linker, allowing the crucial amine functional group to orient itself optimally within a receptor's binding pocket. The amine itself is typically protonated at physiological pH, enabling it to form strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in target proteins.

-

Hydrochloride Salt: The parent amine is often an oil or low-melting solid with limited aqueous solubility. Conversion to the hydrochloride salt is a standard practice in drug development to produce a stable, crystalline solid with improved solubility and handling characteristics, which is crucial for formulation and bioavailability studies.[1][2]

Foundational Synthetic Methodologies

The synthesis of the core scaffold and its derivatives is accessible through established organic chemistry reactions. The most common and versatile approach is the reductive amination of a corresponding ketone precursor.

Key Precursor: 1-(2-Methoxyphenyl)propan-1-one

The synthesis typically begins with 2'-methoxypropiophenone, also known as 1-(2-methoxyphenyl)propan-1-one.[3] This commercially available ketone serves as the electrophilic starting point for the introduction of the amine functionality.

Reductive Amination: A Step-by-Step Protocol

This workflow efficiently converts the ketone into the desired primary amine in a one-pot or two-step sequence.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

-

Imine Formation:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-methoxyphenyl)propan-1-one (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Add ammonium acetate (3.0-5.0 eq) and sodium cyanoborohydride (1.5 eq). The ammonium acetate serves as the ammonia source for primary amine formation, while the cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion over the ketone.

-

Stir the reaction at room temperature for 12-24 hours.

-

Causality: Using a mild reducing agent like NaBH₃CN is critical. It is less reactive at neutral pH, allowing the ketone and ammonia source to form the imine/iminium ion equilibrium before reduction occurs. This minimizes the undesired reduction of the starting ketone to an alcohol byproduct.

-

-

Reaction Work-up and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

-

Carefully quench the reaction by adding 1 M HCl (aq) dropwise until the pH is acidic (pH ~2), which neutralizes the excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the remaining aqueous layer with diethyl ether or ethyl acetate to remove unreacted starting material and non-basic impurities.

-

Basify the aqueous layer to pH >10 with 2 M NaOH (aq). This deprotonates the amine hydrochloride, converting it to the free base which is soluble in organic solvents.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenyl)propan-1-amine free base.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of cold diethyl ether or 2-propanol.

-

Add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolate the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum.

-

Self-Validation: The formation of a crystalline solid from a crude oil upon addition of HCl is a strong indicator of successful synthesis. The identity and purity should be confirmed by NMR, MS, and melting point analysis.

-

Caption: General workflow for the synthesis via reductive amination.

Structure-Activity Relationships (SAR) and Target Exploration

Modifications to the 1-(2-methoxyphenyl)propan-1-amine scaffold can drastically alter its pharmacological profile. The principles of SAR, derived from empirical testing of analogs, guide the rational design of new derivatives with enhanced potency, selectivity, and drug-like properties.

While direct SAR studies on this specific isomer are not extensively published in a consolidated format, we can infer likely relationships based on its structural similarity to other neurologically active phenethylamines and related compounds.[4][5][6][7]

Table 1: Predicted SAR for 1-(2-Methoxyphenyl)propan-1-amine Derivatives

| Molecular Region | Modification | Anticipated Impact on Activity | Rationale & Examples |

| Aromatic Ring | Adding substituents (e.g., -Cl, -F at C4 or C5) | Potentially increased potency and altered selectivity for monoamine transporters. | Halogenation can enhance binding affinity through specific interactions and alter metabolic stability. This is a common strategy in CNS drug design.[5] |

| Additional methoxy groups (e.g., at C5) | May increase affinity for serotonin (5-HT) receptors, potentially introducing psychedelic properties. | The DOx class of compounds (e.g., DOB, DOI) are 2,5-dimethoxyamphetamines that are potent 5-HT₂ₐ receptor agonists.[5] | |

| Amine (N-substitution) | N-methylation or N-ethylation | Often retains or slightly modifies activity at monoamine transporters. Can alter selectivity between SERT, DAT, and NET. | Small alkyl groups are well-tolerated by many transporters. For example, N-methylation of the related methoxyphenamine is known.[8][9] |

| N-benzylation | Can shift activity towards other targets, such as β2-adrenoceptors, or serve as a precursor for more complex molecules. | N-benzyl derivatives of the related 1-(4-methoxyphenyl)propan-2-amine are key intermediates in the synthesis of the long-acting bronchodilator formoterol.[10][11] | |

| Propyl Side Chain | α-methylation (isomerization to propan-2-amine) | Significantly alters pharmacology, often increasing stimulant properties and activity at monoamine transporters. | This creates an amphetamine-like structure. Methoxyphenamine (N,α-dimethyl-2-methoxy-phenethylamine) is a known β-adrenergic receptor agonist.[9] |

| β-hydroxylation | Can introduce chirality and new hydrogen bonding opportunities, potentially increasing receptor affinity and selectivity. | Hydroxyl groups are often key pharmacophoric features, as seen in many adrenergic agonists. |

Pharmacological Profile and Therapeutic Potential

Based on its core structure, the 1-(2-methoxyphenyl)propan-1-amine class of compounds is primarily investigated for its effects on the central nervous system.

Primary Mechanism: Monoamine Transporter Modulation

Compounds with a phenethylamine backbone are classic modulators of monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, these derivatives can increase their concentration, leading to downstream signaling. This is the primary mechanism of action for many antidepressant and stimulant medications.[10] The specific pattern of inhibition (e.g., SERT-selective vs. triple reuptake inhibitor) is highly dependent on the substitution pattern defined by the SAR.

Caption: Mechanism of action at the synaptic level.

Potential Therapeutic Applications

-

Neurological and Psychiatric Disorders: Due to their potential interaction with dopamine and serotonin pathways, these compounds are candidates for developing new treatments for conditions like depression, anxiety, or ADHD.[1]

-

Anti-inflammatory Agents: Some related amine derivatives have been found to possess potent anti-inflammatory effects, a property that may be mediated by serotonin receptor activation and is an emerging area of research.[5][8]

-

Synthetic Building Blocks: Beyond their direct biological activity, these amines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals like the anti-asthma drug formoterol.[10]

Conclusion and Future Outlook

The 1-(2-methoxyphenyl)propan-1-amine hydrochloride scaffold and its derivatives constitute a rich chemical space for medicinal chemistry exploration. The accessibility of its synthesis, combined with the profound impact of subtle structural modifications on its pharmacological profile, ensures its continued relevance in drug discovery. Future research will likely focus on fine-tuning the SAR to develop derivatives with high target selectivity and optimized pharmacokinetic properties. The application of computational docking and predictive modeling will be invaluable in guiding these efforts, accelerating the translation of promising compounds from the laboratory to clinical evaluation.

References

-

Offermanns, S., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem Compound Database. Available from: [Link]

-

PubChemLite. 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride. Available from: [Link]

-

Wikipedia. DOx. Available from: [Link]

-

Doh, H., et al. (2012). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health. Available from: [Link]

-

Chemical Synthesis. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Available from: [Link]

-

ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available from: [Link]

-

National Center for Biotechnology Information. 2-(4-Methoxyphenyl)propan-1-amine. PubChem Compound Database. Available from: [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses. Available from: [Link]

-

Varshneya, N., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. PubMed. Available from: [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

National Center for Biotechnology Information. Methoxyphenamine Hydrochloride. PubChem Compound Database. Available from: [Link]

-

PubChemLite. 2-(2-methoxyphenyl)propan-1-amine. Available from: [Link]

-

National Center for Biotechnology Information. 1-(2-Methoxyphenyl)propan-1-one. PubChem Compound Database. Available from: [Link]

Sources

- 1. Buy [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine [smolecule.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOx - Wikipedia [en.wikipedia.org]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [1-(2-Methoxyphenyl)propan-2-yl](methyl)amine hydrochloride [cymitquimica.com]

- 9. Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the elucidation of the biological activity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally analogous phenethylamines to postulate a probable pharmacological profile centered on the modulation of monoaminergic systems. We present a logical, multi-tiered experimental strategy, encompassing detailed in vitro and in vivo protocols, designed to rigorously test these hypotheses. This document serves as a complete roadmap for researchers aiming to characterize the therapeutic potential of this compound, from initial biochemical assays to preclinical behavioral models.

Introduction and Rationale

1-(2-Methoxyphenyl)propan-1-amine hydrochloride belongs to the phenethylamine class of compounds, which are known to exhibit a wide range of pharmacological activities. Its core structure, a phenyl ring attached to an ethylamine backbone, is a common feature in many neurotransmitters, such as dopamine, norepinephrine, and serotonin, as well as in various synthetic drugs. The presence of a methoxy group on the phenyl ring and a propyl group on the amine suggests potential interactions with monoamine transporters and enzymes.

Notably, the structurally similar compound, methoxyphenamine (1-(2-methoxyphenyl)-N-methylpropan-2-amine), is a known β-adrenergic receptor agonist used as a bronchodilator.[1][2][3][4] Phenethylamines, as a class, are also recognized for their potential to inhibit monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters.[5][6][7] Therefore, it is hypothesized that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride may exhibit activity as a monoamine oxidase inhibitor and/or an adrenergic receptor agonist. This guide outlines the necessary experimental procedures to investigate these potential mechanisms of action.

Proposed Mechanism of Action and Investigational Strategy

Based on its structural characteristics, the primary hypothesis is that 1-(2-Methoxyphenyl)propan-1-amine hydrochloride modulates monoaminergic neurotransmission. The overall experimental strategy is to first determine the compound's in vitro activity at key molecular targets within the monoamine system, followed by in vivo studies to assess its behavioral effects in established animal models.

Caption: Investigational workflow for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

In Vitro Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine if the test compound inhibits the activity of the two major MAO isoforms, MAO-A and MAO-B.[8][9][10]

Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine (for both MAO-A and MAO-B) or isoform-specific substrates like serotonin for MAO-A and benzylamine for MAO-B.[9][11]

-

Assay Principle: A fluorometric assay based on the detection of hydrogen peroxide, a byproduct of MAO activity. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the fluorescent product, resorufin.[9]

-

Procedure:

-

Prepare a 96-well black microplate.

-

Add MAO-A or MAO-B enzyme to each well.

-

Add a range of concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. Include a vehicle control and positive controls (clorgyline for MAO-A, selegiline for MAO-B).

-

Pre-incubate the enzyme and compound.

-

Initiate the reaction by adding the substrate and the Amplex® Red/HRP mixture.

-

Measure the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Monoamine Transporter Binding and Uptake Assays

These assays will determine if the test compound binds to and/or inhibits the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12][13][14]

3.2.1. Radioligand Binding Assay

-

Cell Source: HEK293 cells stably expressing human DAT, NET, or SERT.[12]

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]nisoxetine

-

SERT: [³H]citalopram[12]

-

-

Procedure:

-

Incubate cell membranes with the respective radioligand and a range of concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound for each transporter.

3.2.2. Neurotransmitter Uptake Assay

-

Cell Source: HEK293 cells stably expressing human DAT, NET, or SERT.[12]

-

Radiolabeled Substrates:

-

DAT: [³H]dopamine

-

NET: [³H]norepinephrine

-

SERT: [³H]serotonin[12]

-

-

Procedure:

-

Pre-incubate the cells with a range of concentrations of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

-

Add the respective radiolabeled neurotransmitter and incubate to allow for uptake.

-

Terminate uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each transporter.

Caption: Experimental workflow for monoamine transporter assays.

In Vivo Behavioral Protocols

Forced Swim Test (FST)

The FST is a widely used model to assess antidepressant-like activity in rodents.[15][16][17][18]

Protocol:

-

Animals: Male C57BL/6 mice.

-

Apparatus: A transparent cylinder filled with water (24°C ± 1°C).[15]

-

Procedure:

-

Administer 1-(2-Methoxyphenyl)propan-1-amine hydrochloride or a vehicle control intraperitoneally 30-60 minutes before the test. Include a positive control group treated with a known antidepressant (e.g., fluoxetine).

-

Gently place each mouse into the water-filled cylinder for a 6-minute session.[16][18]

-

Record the session and score the duration of immobility during the last 4 minutes of the test.[16][18]

-

-

Data Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility time suggests an antidepressant-like effect.

Open Field Test

This test measures spontaneous locomotor activity and can indicate stimulant or sedative effects of a compound.[19][20][21][22][23]

Protocol:

-

Animals: Male C57BL/6 mice.

-

Apparatus: A square arena (e.g., 50x50 cm) with video tracking capabilities.[21]

-

Procedure:

-

Administer 1-(2-Methoxyphenyl)propan-1-amine hydrochloride or a vehicle control.

-

Place the mouse in the center of the open field and allow it to explore for a set period (e.g., 30 minutes).

-

Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Data Analysis: An increase in total distance traveled would suggest a stimulant effect, while a decrease would indicate a sedative effect.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo assays should be summarized in tables for clear comparison.

Table 1: In Vitro Activity Profile of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

| Assay | Target | Result (IC₅₀/Ki in µM) |

| MAO Inhibition | MAO-A | |

| MAO-B | ||

| Transporter Binding | DAT | |

| NET | ||

| SERT | ||

| Transporter Uptake | DAT | |

| NET | ||

| SERT |

Table 2: In Vivo Behavioral Effects of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride

| Test | Dose (mg/kg) | Outcome Measure | Result |

| Forced Swim Test | Immobility Time (s) | ||

| Open Field Test | Total Distance Traveled (cm) |

Conclusion

This technical guide provides a robust and logical framework for the comprehensive evaluation of the biological activity of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. By systematically investigating its effects on monoamine oxidases and transporters in vitro, and subsequently assessing its behavioral impact in vivo, researchers can effectively elucidate its pharmacological profile and potential as a novel therapeutic agent. The detailed protocols and structured approach outlined herein are designed to ensure scientific rigor and generate high-quality, interpretable data.

References

-

Aldous, F. A., Barrass, B. C., Brewster, K., Buxton, D. A., Green, D. M., Pinder, R. M., Rich, P., Skeels, M., & Tutt, K. J. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111. [Link]

-

Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]

-

Castagnoli, K., Steyn, S. J., Petzer, J. P., Van der Schyf, C. J., & Castagnoli, N. (2001). Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling. Journal of Medicinal Chemistry, 44(23), 3746–3753. [Link]

-

Grokipedia. (n.d.). Methoxyphenamine. Retrieved from [Link]

-

Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 344, 229–243. [Link]

-

Kinemuchi, H., Arai, Y., Oreland, L., Tipton, K. F., & Fowler, C. J. (1982). Time-dependent inhibition of monoamine oxidase by beta-phenethylamine. Biochemical Pharmacology, 31(6), 959–964. [Link]

-

MIMS. (n.d.). Methoxyphenamine. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

-

Patsnap Synapse. (2024). What is Methoxyphenamine Hydrochloride used for? Retrieved from [Link]

-

PubChem. (n.d.). Methoxyphenamine hydrochloride. Retrieved from [Link]

-

Santillo, M. F. (2014). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and Chemical Toxicology, 74, 1-5. [Link]

-

Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (91), e51713. [Link]

-

van der Stelt, I., Heijink, J., Guryeva, I., de Vries, H., van der Meij, J., & van der Gugten, J. (2018). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 10(9), 1211. [Link]

-

Varga, Z. V., Varró, A., & Papp, J. G. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(18), e1591. [Link]

-

Wikipedia. (n.d.). Methoxyphenamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Methoxyphenamine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]

- 4. What is Methoxyphenamine Hydrochloride used for? [synapse.patsnap.com]

- 5. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Time-dependent inhibition of monoamine oxidase by beta-phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 18. Video: The Mouse Forced Swim Test [jove.com]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]

- 22. researchgate.net [researchgate.net]

- 23. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Methoxyphenyl)propan-1-amine Hydrochloride: A Versatile Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral amines are foundational components in a significant portion of modern pharmaceuticals, where stereochemistry dictates therapeutic efficacy and safety.[][2] This guide provides an in-depth technical analysis of 1-(2-methoxyphenyl)propan-1-amine hydrochloride, a key chiral building block whose unique structural attributes offer distinct advantages in drug design and synthesis. We will explore its strategic value, detail robust methodologies for its enantioselective synthesis and resolution, and illustrate its application in constructing complex molecular architectures. This document serves as a practical resource for researchers aiming to leverage this versatile intermediate to accelerate the development of next-generation therapeutics.

The Strategic Value of Chiral Amines in Medicinal Chemistry

More than 80% of all drugs and drug candidates feature an amine functional group, making chiral amines one of the most critical classes of intermediates in pharmaceutical development.[2] The precise three-dimensional arrangement of atoms around a chiral center is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][4] The use of enantiomerically pure building blocks is therefore not a matter of preference but a fundamental requirement for creating safer, more effective medicines.[5]

The 1-(2-methoxyphenyl)propan-1-amine scaffold is a derivative of the valuable phenethylamine backbone. Its utility is enhanced by two key structural features:

-

The ortho-Methoxy Group: This substituent introduces conformational constraint on the molecule. By locking the orientation of the phenyl ring relative to the side chain, it can lead to more specific and higher-affinity interactions with biological targets. Furthermore, the methoxy group can serve as a metabolic blocker, preventing aromatic hydroxylation, or act as a hydrogen bond acceptor, contributing to the binding profile.

-

The C1-Stereocenter: The chiral center is directly attached to the aromatic ring, making it a strategic point for influencing the overall topology of a drug candidate. Incorporating this pre-defined stereocenter simplifies complex syntheses and avoids costly, late-stage chiral separations.[6]

Physicochemical Properties and Structural Analysis

A thorough understanding of the building block's properties is essential for its effective use in synthesis.

| Property | Data | Source |

| Chemical Name | 1-(2-Methoxyphenyl)propan-1-amine hydrochloride | |

| CAS Number | 101290-65-7 (for free base) | [7] |

| Molecular Formula | C₁₀H₁₆ClNO | [8] |

| Molecular Weight | 201.69 g/mol | [8] |

| Appearance | Typically a white to off-white solid | |

| Key Structural Features | Primary amine, C1 chiral center, ortho-methoxy phenyl group |

The hydrochloride salt form is generally preferred in laboratory settings due to its enhanced stability, higher melting point, and reduced volatility compared to the free base.

Core Synthesis and Resolution Strategies

Obtaining enantiomerically pure 1-(2-methoxyphenyl)propan-1-amine can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. The choice between them depends on factors such as available equipment, cost of catalysts, and desired scale.

Strategy 1: Asymmetric Synthesis via Catalytic Reductive Amination

This is the most direct and atom-economical approach, creating the desired enantiomer with high selectivity from a prochiral precursor. The process involves the asymmetric hydrogenation of a transiently formed imine.

Caption: Workflow for direct asymmetric synthesis.

Objective: To synthesize (S)-1-(2-methoxyphenyl)propan-1-amine with high enantiomeric excess (e.e.).

-

Imine Formation: In a pressure vessel, dissolve 2-methoxypropiophenone (1.0 eq) and an ammonia source (e.g., ammonium formate, 5-10 eq) in a suitable solvent like methanol.

-

Catalyst Addition: Add a chiral transition metal catalyst (e.g., a Noyori-type Ruthenium catalyst or a Rhodium-DuPHOS complex, 0.01-0.1 mol%).[6][9] The choice of catalyst and its chiral ligand dictates the stereochemical outcome (R or S).

-

Hydrogenation: Purge the vessel with nitrogen, then pressurize with hydrogen gas (H₂). The pressure and temperature are catalyst-dependent but typically range from 10-50 atm and 25-60 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting ketone is fully consumed.

-

Work-up: Depressurize the vessel carefully. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification & Salt Formation: Purify the resulting free amine by column chromatography or distillation. Dissolve the purified amine in a solvent like isopropanol or diethyl ether and add a solution of HCl to precipitate the hydrochloride salt.

-

Analysis: Collect the solid by filtration, wash with cold solvent, and dry under vacuum. Confirm identity via NMR and MS, and determine enantiomeric excess using chiral HPLC.

Strategy 2: Chiral Resolution of a Racemic Mixture

This classic method involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent. It is a robust and often more scalable approach, though it inherently limits the maximum yield of a single enantiomer to 50%.

Caption: Workflow for chiral resolution via diastereomeric salts.

Objective: To separate a racemic mixture of 1-(2-methoxyphenyl)propan-1-amine.

-

Racemate Synthesis: Prepare the racemic amine by reductive amination of 2-methoxypropiophenone using a non-chiral reducing agent like sodium borohydride in the presence of an ammonium salt. Purify the resulting racemic amine.

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq) in the same solvent, heating gently if necessary.[10]

-

Crystallization: Slowly add the resolving agent solution to the amine solution. A precipitate (the diastereomeric salt of one enantiomer) should begin to form. Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to maximize crystallization.

-

Isolation: Collect the crystalline solid by filtration. This solid is the less soluble diastereomeric salt. The more soluble salt remains in the filtrate (mother liquor).

-

Liberation of Free Amine: Suspend the isolated salt in water and add a base (e.g., 2M NaOH) until the pH is >11. Extract the liberated enantiomerically enriched free amine with an organic solvent (e.g., dichloromethane).

-

Analysis and Optimization: Dry the organic extracts, concentrate, and analyze the amine via chiral HPLC to determine the e.e. The process can be optimized by varying the solvent, temperature, and stoichiometry of the resolving agent.[10] The other enantiomer can be recovered from the mother liquor.

Strategy Comparison

| Parameter | Asymmetric Synthesis | Chiral Resolution |

| Theoretical Yield | Up to 100% | Maximum 50% for the desired enantiomer |

| Atom Economy | High | Lower, due to "loss" of the unwanted enantiomer |

| Enantioselectivity | Typically very high (>95% e.e.) | Dependent on crystallization efficiency; often requires recrystallization |

| Cost | High initial cost (chiral catalysts/ligands) | Lower cost of reagents (bulk chiral acids) |

| Scalability | Can be challenging due to catalyst sensitivity | Often robust and highly scalable |

| Development Time | Requires screening of catalysts and conditions | Requires screening of resolving agents and solvents |

Applications in Drug Development: A Synthetic Example

The primary amine of 1-(2-methoxyphenyl)propan-1-amine is a versatile functional handle for building molecular complexity. It can readily undergo N-alkylation, acylation, reductive amination, and sulfonylation to connect with other fragments of a target molecule.

Let's consider the synthesis of a hypothetical kinase inhibitor where our building block is coupled to a heterocyclic core.

Caption: Hypothetical synthesis using the chiral building block.

This pathway demonstrates how the pre-installed chirality is carried through the synthesis, directly leading to an enantiomerically pure final product without the need for late-stage resolution.

Quality Control and Analytical Characterization

Rigorous analytical control is crucial to ensure the quality of the chiral building block.

| Technique | Purpose | Expected Result |

| ¹H, ¹³C NMR | Structural verification and purity assessment | Characteristic shifts for aromatic, methoxy, and aliphatic protons/carbons. Integral ratios confirm structure. |

| Mass Spectrometry | Confirmation of molecular weight | Peak corresponding to the molecular ion of the free base [M+H]⁺. |

| Chiral HPLC | Determination of enantiomeric excess (e.e.) | Two well-resolved peaks for the R and S enantiomers on a suitable chiral stationary phase. e.e. is calculated from peak areas. |

| Optical Rotation | Measurement of the rotation of plane-polarized light | A specific value ([α]D) for a given enantiomer at a defined concentration and solvent, confirming stereochemical identity. |

Safety, Handling, and Storage

-

Safety: 1-(2-Methoxyphenyl)propan-1-amine hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: The hydrochloride salt can be hygroscopic. Handle in a dry atmosphere where possible and keep containers tightly sealed when not in use.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a pre-defined stereocenter, a primary amine handle, and a conformationally-influential ortho-methoxy group makes it a high-value building block. By employing robust synthetic or resolution methodologies as detailed in this guide, research and development teams can efficiently incorporate this scaffold into their synthetic programs, streamlining the path to novel, enantiomerically pure drug candidates and accelerating the pace of pharmaceutical innovation.

References

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (NIH).[Link]

-

Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate.[Link]

-

The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Chiral Amine Synthesis Methods, Developments and Applications. Wiley-VCH.[Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH).[Link]

-

Chiral Amine Synthesis. Semantic Scholar.[Link]

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications.[Link]

-

The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Asymmetric synthesis of phenylisopropylamines.

-

(2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO. PubChem.[Link]

-

Chiral Resolution Screening. Onyx Scientific.[Link]

- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Resolution of chiral amines.

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University.[Link]

-

(s)-1-(2-methoxyphenyl)propan-1-amine. PubChemLite.[Link]

Sources

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 101290-65-7|1-(2-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 8. 1-(2-Methoxyphenyl)propan-1-amine hydrochloride [cymitquimica.com]

- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride

This guide provides a comprehensive technical overview of the spectroscopic data for 1-(2-Methoxyphenyl)propan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical techniques used to confirm the structure and purity of this compound.

Introduction

1-(2-Methoxyphenyl)propan-1-amine hydrochloride is a primary amine that belongs to the phenethylamine class of compounds. Its structure, featuring a methoxy-substituted aromatic ring, a propyl chain, and an amine group, makes it a molecule of interest in medicinal chemistry and pharmacological research. Accurate structural elucidation and purity assessment are critical for any application, and a combination of spectroscopic methods provides the necessary confirmation. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Molecular Structure and Spectroscopic Predictions

A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The key functional groups in 1-(2-Methoxyphenyl)propan-1-amine hydrochloride are the methoxy-substituted benzene ring, the aliphatic propyl chain, and the protonated amine (ammonium) group.

Caption: Molecular structure of 1-(2-Methoxyphenyl)propan-1-amine hydrochloride.

Based on this structure, we can predict the following spectroscopic features:

-

¹H NMR: Signals corresponding to aromatic protons, a methoxy group, a benzylic proton, a methylene group, and a methyl group. The protons of the ammonium group are also expected to be present.

-